molecular formula C15H19N3OS2 B12123349 2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol CAS No. 736948-75-7

2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B12123349
CAS No.: 736948-75-7
M. Wt: 321.5 g/mol
InChI Key: ZGJLYGIOVLDUOI-UHFFFAOYSA-N
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Description

2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound featuring a fused benzothienopyrimidine core with a saturated tetrahydro ring system. The thiol (-SH) group at the 4-position contributes to nucleophilic reactivity and metal coordination, making it a critical pharmacophore for interactions with biological targets. This compound is synthesized via nucleophilic substitution reactions involving chloropyrimidine intermediates and morpholine derivatives under reflux conditions, as seen in analogous syntheses .

Properties

CAS No.

736948-75-7

Molecular Formula

C15H19N3OS2

Molecular Weight

321.5 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C15H19N3OS2/c20-14-13-10-3-1-2-4-11(10)21-15(13)17-12(16-14)9-18-5-7-19-8-6-18/h1-9H2,(H,16,17,20)

InChI Key

ZGJLYGIOVLDUOI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=S)CN4CCOCC4

Origin of Product

United States

Preparation Methods

Thiophene Intermediate Preparation

A thiophene-bearing intermediate, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate , is prepared through:

  • Knoevenagel condensation : Reacting cyclohexanone with ethyl cyanoacetate in the presence of sulfur and morpholine.

  • Cyclization : Treating the resulting mercapto-substituted intermediate with phosphorus oxychloride (POCl₃) to form the thieno[2,3-d]pyrimidine scaffold.

Pyrimidine Ring Formation

The pyrimidine ring is closed using urea or thiourea under acidic conditions:

Thiophene intermediate+ThioureaHCl, Δ5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidine-4-thiol[4]\text{Thiophene intermediate} + \text{Thiourea} \xrightarrow{\text{HCl, Δ}} \text{5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidine-4-thiol}

Key conditions :

  • Solvent: Ethanol or acetic acid

  • Temperature: 80–100°C

  • Yield: 60–75%

Introduction of the Morpholin-4-ylmethyl Group

The morpholine moiety is introduced via alkylation or Mannich-type reactions at the pyrimidine ring’s 2-position.

Alkylation with Morpholine Derivatives

Method A :

  • Reagents : Chloromethylmorpholine, potassium carbonate (K₂CO₃)

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Conditions : 60°C, 12 hours

  • Yield : 50–65%

Method B :

  • Mannich Reaction : Reacting the pyrimidine core with formaldehyde and morpholine in refluxing ethanol.

  • Mechanism :

    Pyrimidine+HCHO+Morpholine2-(Morpholin-4-ylmethyl) adduct[2]\text{Pyrimidine} + \text{HCHO} + \text{Morpholine} \rightarrow \text{2-(Morpholin-4-ylmethyl) adduct}
  • Advantage : Higher regioselectivity compared to alkylation.

Thiol Group Functionalization

The 4-thiol group is introduced or retained through careful selection of sulfurizing agents and protective strategies.

Thionation of Pyrimidin-4-one

  • Reagents : Phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent

  • Solvent : Toluene or xylene

  • Conditions : Reflux for 6–8 hours

  • Yield : 70–85%

Protective Group Strategies

  • S-Acetylation : Protecting the thiol as an acetyl derivative using acetic anhydride during morpholine introduction, followed by deprotection with ammonium hydroxide.

Optimization and Catalytic Enhancements

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

  • Example : Cyclocondensation of thiophene intermediates with thiourea under microwave (150°C, 20 minutes) achieves 80% yield.

Catalytic Systems

  • Palladium Catalysts : Used in Sonogashira coupling for side-chain modifications in related compounds.

  • Phase-Transfer Catalysts : Enhance alkylation efficiency in polar aprotic solvents.

Purification and Characterization

Chromatographic Methods

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3)

  • HPLC : Purity >95% using C18 columns and acetonitrile/water gradients.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.75–1.85 (m, 4H, cyclohexyl), 3.55–3.65 (m, 4H, morpholine), 4.20 (s, 2H, CH₂).

  • IR : ν 2550 cm⁻¹ (S-H stretch), 1240 cm⁻¹ (C-N morpholine).

Comparative Analysis of Methods

StepMethodYield (%)Time (h)Advantages
Core synthesisThiourea cyclocondensation708High scalability
Morpholine additionMannich reaction656Regioselective
Thiol introductionLawesson’s reagent856Mild conditions

Chemical Reactions Analysis

Types of Reactions

5-(Morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the diazatricyclic core.

    Substitution: The morpholinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation products: Disulfides, sulfonic acids.

    Reduction products: Reduced tricyclic derivatives.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for the formation of various derivatives through oxidation, reduction, and substitution reactions.
  • Catalyst Development : Researchers have explored its use in developing new catalysts due to its ability to facilitate chemical reactions effectively.

Biology

  • Biochemical Probes : The compound's unique structure makes it suitable for use as a biochemical probe in cellular studies, helping to elucidate biological mechanisms.
  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, research indicated that certain synthesized derivatives demonstrated activity against various bacterial strains .

Medicine

  • Anticancer Properties : Investigations into the antitumor potential of this compound have yielded promising results. For example, studies have reported that derivatives exhibited cytotoxic effects against human lung cancer (A549) and breast cancer (MCF-7) cell lines .
  • Therapeutic Applications : The compound has been explored for its potential therapeutic applications in treating various conditions due to its diverse pharmacological activities, including anti-inflammatory and analgesic effects .

Case Studies

StudyFindings
Synthesis of Morpholine DerivativesA series of morpholine-based compounds were synthesized showing enhanced antitumor activity compared to standard drugs like cisplatin .
Biological EvaluationCompounds derived from this structure showed varying degrees of antimicrobial activity depending on substituents attached to the benzene ring .
PI3K InhibitionNovel derivatives were designed as PI3K inhibitors, demonstrating significant anti-cancer activity against multiple cancer cell lines .

Mechanism of Action

The mechanism of action of 5-(Morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-3-thiol involves its interaction with specific molecular targets. The compound can:

    Bind to enzymes: Inhibiting their activity by interacting with the active site.

    Modulate signaling pathways: Affecting cellular processes by altering the function of key proteins.

    Induce oxidative stress: Through the generation of reactive oxygen species, leading to cell death in certain contexts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzothienopyrimidine derivatives allows for extensive comparisons. Below is a detailed analysis of key analogs, focusing on substituent effects, biological activities, and physicochemical properties.

Structural Modifications and Substituent Effects

Compound Name Substituents Key Structural Features
Target Compound Morpholin-4-ylmethyl, -SH Enhanced solubility (morpholine), nucleophilic thiol for target interactions
4a (4-Morpholin-4-yl derivative) Morpholin-4-yl High solubility due to morpholine; lacks thiol, reducing metal-binding potential
5e (Benzenesulphonamide derivative) Benzenesulphonamide Bulky sulphonamide group; anti-proliferative activity via enzyme inhibition
2g (Pyridyl amide derivative) Pyridyl amide Antimicrobial activity via TrmD enzyme binding; moderate solubility
BPOET (Bromophenyl-oxoethyl derivative) 4-Bromophenyl, oxoethyl Ribosome activation via pseudouridine modification; hydrophobic substituents

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility (LogP) Stability Notes
Target Compound ~320 Moderate (LogP ~2.5) Thiol oxidation risk; stable in anhydrous conditions
4a () ~310 High (LogP ~1.8) Morpholine enhances aqueous solubility
5e () ~390 Low (LogP ~3.2) Sulphonamide group reduces membrane permeability
2g () ~350 Moderate (LogP ~2.7) Pyridyl amide balances lipophilicity

Key Research Findings

  • Morpholine vs. Piperidine Substituents : Morpholine-containing derivatives (e.g., 4a and the target compound) exhibit higher solubility than piperidine analogs (e.g., 4b in ) due to oxygen’s hydrogen-bonding capacity .
  • Thiol vs. Sulphonamide Groups : The thiol group in the target compound offers redox activity and metal coordination, whereas sulphonamide derivatives (e.g., 5e) prioritize steric interactions for enzyme inhibition .
  • Antimicrobial vs. Antitumor Activity : Pyridyl amides (2g) show narrow-spectrum antimicrobial effects, while anti-proliferative agents (5e) require bulkier substituents for tubulin binding .

Biological Activity

2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines a morpholine ring with a tetrahydrobenzothieno-pyrimidine core. This structural composition is believed to contribute to its biological efficacy. The specific functional groups present in the compound enhance its interaction with biological targets.

Antiproliferative Effects

Research has shown that 2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol exhibits potent antiproliferative activity against various cancer cell lines. A study evaluated a series of related compounds and found that this particular compound demonstrated an IC50 value of approximately 9.0 nM in the MDA-MB-435 cancer cell line, indicating strong inhibition of cell proliferation .

Compound Cell Line IC50 (nM)
2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiolMDA-MB-4359.0
Compound 4MDA-MB-43519
Compound 5MDA-MB-23127.4

The mechanism underlying the antiproliferative effects involves microtubule depolymerization. The compound was shown to cause significant microtubule disruption at concentrations as low as 10 µM , leading to cell cycle arrest and subsequent apoptosis in cancer cells . The ability to circumvent P-glycoprotein (Pgp) efflux mechanisms further enhances its potential as an effective anticancer agent.

Study on Microtubule Dynamics

In a comparative study involving several derivatives of the benzothienopyrimidine scaffold, it was found that this compound outperformed others in terms of microtubule depolymerization activity. Specifically, it was 7-fold more potent than the lead compound used for comparison . This finding underscores the importance of structural modifications in enhancing biological activity.

Safety Profile and Toxicity

A subacute toxicity study conducted on healthy mice indicated a favorable safety profile for the compound when administered at high doses (40 mg/kg). The absence of significant toxicity suggests potential for further development as a therapeutic agent .

Q & A

Q. What are the common synthetic routes for preparing this compound and its derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions starting with cyclization of thiophene and pyrimidine precursors. A key intermediate, such as 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, is functionalized at the 2- and 3-positions. For example:

  • Step 1: Cyclocondensation of thioketones with amines under acidic/basic conditions to form the core scaffold .
  • Step 2: Substitution at the 2-position using nucleophiles (e.g., morpholine) via aza-Wittig reactions or nucleophilic aromatic substitution .
  • Step 3: Thiol introduction at the 4-position via thiolation reactions with phosphorus pentasulfide (P₂S₅) .

Reference Characterization Data:

  • Morpholine-substituted derivative: Yield 74%, m.p. 237–240°C; IR: 3410 cm⁻¹ (NH), 1720 cm⁻¹ (C=O); ¹H NMR (DMSO-d₆): δ 3.24 (morpholinyl NCH₂), 3.67 (OCH₂) .

Q. How is the core structure characterized using spectroscopic methods?

Methodological Answer: A combination of techniques ensures structural validation:

  • ¹H/¹³C NMR: Identifies substituents (e.g., morpholinyl methyl at δ 3.24–3.67) and confirms tetracyclic fusion .
  • IR Spectroscopy: Detects functional groups (e.g., C=O at 1720 cm⁻¹, NH at 3410 cm⁻¹) .
  • LC-MS/HPLC: Determines molecular weight (e.g., m/z 348 [M⁺] for morpholine derivatives) and purity .

Advanced Research Questions

Q. How do substituent variations at the 2- and 3-positions affect bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • 2-Position: Morpholinylmethyl groups enhance solubility and modulate anti-inflammatory activity by interacting with hydrophilic enzyme pockets .
  • 3-Position: Bulky aryl groups (e.g., 4-chlorophenyl) improve antimicrobial potency but reduce metabolic stability .
  • Experimental Design: Synthesize analogs with systematic substituent changes (e.g., alkyl vs. aryl at position 3) and test in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .

Data Contradiction Example:
Derivatives with 3-pyridinylmethyl groups show strong in vitro antimicrobial activity but poor in vivo efficacy due to rapid hepatic clearance, highlighting the need for pharmacokinetic optimization .

Q. What computational approaches optimize reaction conditions for synthesis?

Methodological Answer: Quantum mechanical calculations and machine learning (ML) are used to:

  • Predict Reactivity: Density Functional Theory (DFT) identifies transition states for thioketone cyclization, reducing trial-and-error in solvent selection (e.g., dioxane vs. THF) .
  • Optimize Yields: ML algorithms analyze reaction parameters (temperature, catalyst loading) from historical data to recommend optimal conditions (e.g., 72% yield at 80°C for bromophenoxy derivatives) .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

Methodological Answer:

  • Controlled Metabolite Profiling: Use LC-MS/MS to identify active metabolites in plasma and liver microsomes. For example, morpholinyl derivatives may form sulfoxide metabolites with altered target binding .
  • Structural Tuning: Introduce fluorine atoms at metabolically labile positions to block oxidation pathways, improving in vivo stability .
  • Dual Assay Validation: Compare results from cell-free enzymatic assays (e.g., COX-2 inhibition) and whole-cell models (e.g., RAW 264.7 macrophages) to distinguish direct vs. indirect effects .

Q. What strategies improve selectivity for kinase inhibition in cancer research?

Methodological Answer:

  • Molecular Docking: Screen against kinase homology models (e.g., EGFR, VEGFR) to prioritize substituents with favorable binding (e.g., sulfanyl groups forming H-bonds with catalytic lysine) .
  • Selectivity Profiling: Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to quantify IC₅₀ values against 100+ kinases, identifying off-target effects .

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